molecular formula C9H10ClF2N B13609041 2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine

2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13609041
M. Wt: 205.63 g/mol
InChI Key: VONFDSFICXEHEP-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, two fluorine atoms, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylphenol.

    Fluorination: The phenol is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethane moiety.

    Amination: The resulting intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the fluorination and amination steps sequentially.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide or alkoxide ions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of phenols or ethers.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylphenol: Shares the chloro and methyl substituents on the phenyl ring but lacks the difluoroethane and amine groups.

    2,2-Difluoroethanamine: Contains the difluoroethane and amine groups but lacks the chloro-substituted phenyl ring.

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

2-(2-chloro-3-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10ClF2N/c1-6-3-2-4-7(8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

VONFDSFICXEHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)(F)F)Cl

Origin of Product

United States

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